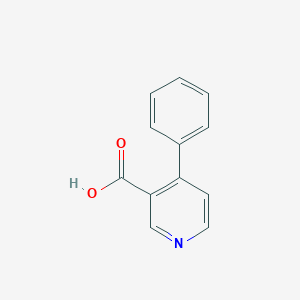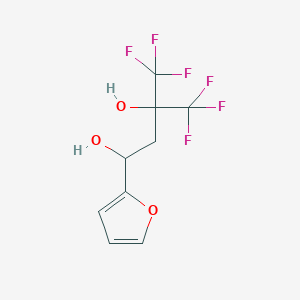
1,3-Butanediol, 1-(2-furyl)-4,4,4-trifluoro-3-trifluoromethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Butanediol, 1-(2-furyl)-4,4,4-trifluoro-3-trifluoromethyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as FTOH or perfluorotriolefin, and it is a fluorinated organic molecule that contains both furan and butanediol moieties.
Mécanisme D'action
The mechanism of action of 1,3-Butanediol, 1-(2-furyl)-4,4,4-trifluoro-3-trifluoromethyl- is not fully understood, but it is believed to interact with various biological targets, including enzymes and receptors. FTOH has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system. FTOH has also been shown to interact with GABA receptors, which are involved in the regulation of neurotransmitter release.
Effets Biochimiques Et Physiologiques
1,3-Butanediol, 1-(2-furyl)-4,4,4-trifluoro-3-trifluoromethyl- has been shown to have various biochemical and physiological effects, including neuroprotective, anti-inflammatory, and antioxidant effects. FTOH has been shown to protect neurons from oxidative stress and reduce inflammation in various animal models. FTOH has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,3-Butanediol, 1-(2-furyl)-4,4,4-trifluoro-3-trifluoromethyl- in lab experiments is its unique fluorinated structure, which can be used as a probe for various biological targets. FTOH also has excellent solubility in various solvents, which makes it easy to work with in lab experiments. However, one of the limitations of using FTOH is its relatively low yield and purity, which can make it difficult to scale up for industrial applications.
Orientations Futures
There are several future directions for research on 1,3-Butanediol, 1-(2-furyl)-4,4,4-trifluoro-3-trifluoromethyl-. One direction is to further explore its potential applications in medicinal chemistry, particularly as a drug delivery agent and a therapeutic agent for various diseases. Another direction is to investigate its potential as a coating agent for various surfaces, including medical devices and electronic components. Additionally, further research is needed to fully understand the mechanism of action of FTOH and its interaction with various biological targets.
Méthodes De Synthèse
The synthesis method of 1,3-Butanediol, 1-(2-furyl)-4,4,4-trifluoro-3-trifluoromethyl- involves the reaction of 2,3,4,5,6-pentafluorobenzyl alcohol with furfuryl alcohol in the presence of a Lewis acid catalyst. The reaction proceeds via the formation of an intermediate, which undergoes cyclization to form the desired product. The yield of this reaction is typically around 50%, and the purity can be improved through further purification steps.
Applications De Recherche Scientifique
1,3-Butanediol, 1-(2-furyl)-4,4,4-trifluoro-3-trifluoromethyl- has been extensively studied for its potential applications in various fields, including organic synthesis, materials science, and medicinal chemistry. In organic synthesis, FTOH has been used as a fluorinated building block for the synthesis of complex molecules. In materials science, FTOH has been used as a coating agent for various surfaces due to its hydrophobic and oleophobic properties. In medicinal chemistry, FTOH has shown promising results as a drug delivery agent and a potential therapeutic agent for various diseases.
Propriétés
Numéro CAS |
100991-87-5 |
|---|---|
Nom du produit |
1,3-Butanediol, 1-(2-furyl)-4,4,4-trifluoro-3-trifluoromethyl- |
Formule moléculaire |
C9H8F6O3 |
Poids moléculaire |
278.15 g/mol |
Nom IUPAC |
4,4,4-trifluoro-1-(furan-2-yl)-3-(trifluoromethyl)butane-1,3-diol |
InChI |
InChI=1S/C9H8F6O3/c10-8(11,12)7(17,9(13,14)15)4-5(16)6-2-1-3-18-6/h1-3,5,16-17H,4H2 |
Clé InChI |
GTTCBZHGVSTRQO-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C(CC(C(F)(F)F)(C(F)(F)F)O)O |
SMILES canonique |
C1=COC(=C1)C(CC(C(F)(F)F)(C(F)(F)F)O)O |
Synonymes |
1,3-BUTANEDIOL, 1-(2-FURYL)-4,4,4-TRIFLUORO-3-TRIFLUOROMETHYL- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



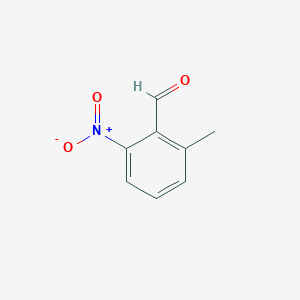
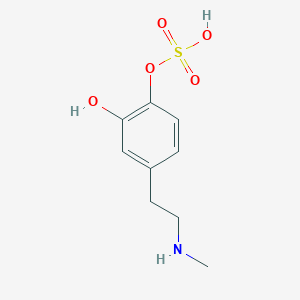
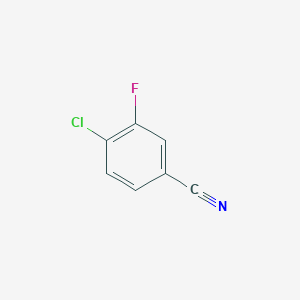
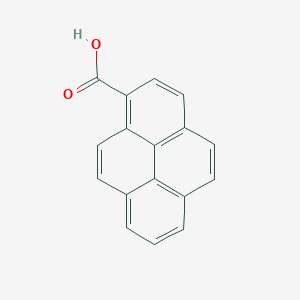
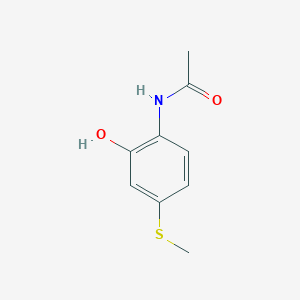
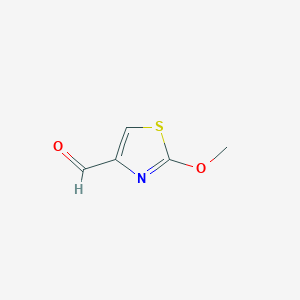
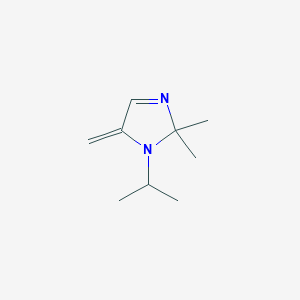
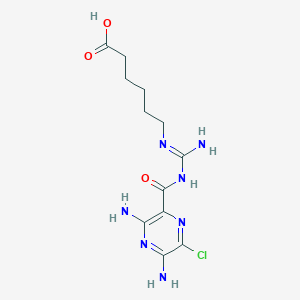



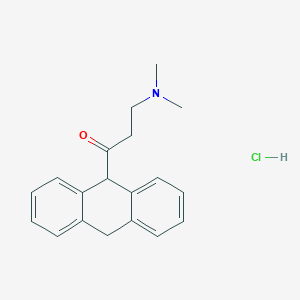
![3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B11665.png)
